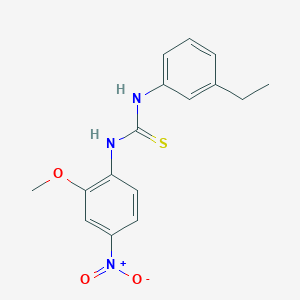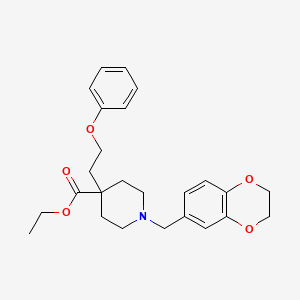![molecular formula C15H20N4O2S B4676282 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4676282.png)
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the family of thiosemicarbazone derivatives and has shown promising results in various biological activities.
Mécanisme D'action
The mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide is not fully understood. However, studies suggest that the compound acts by inhibiting the activity of enzymes involved in DNA synthesis and repair. It also induces apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound has been found to have low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide is its broad-spectrum activity against various cancer cell lines. It has also been found to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the compound has some limitations in lab experiments. It has low solubility in water, which can affect its bioavailability. The compound also requires further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide. One of the directions is to study the compound's potential as an antifungal and antiviral agent. The compound has shown promising results in inhibiting the growth of fungi and viruses, and further studies can lead to the development of new antifungal and antiviral drugs. Another direction is to study the compound's potential as an antioxidant and anti-inflammatory agent. The compound has shown significant antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases. Further studies can lead to the development of new drugs for the treatment of oxidative stress and inflammation-related diseases. Finally, more studies are needed to fully understand the mechanism of action of the compound and its potential in cancer therapy.
Applications De Recherche Scientifique
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has been extensively studied for its biological activities. It has shown promising results in anticancer, antifungal, and antiviral activities. It has also been studied for its antioxidant and anti-inflammatory properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown significant cytotoxicity.
Propriétés
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-3-4-9-13-17-15(19-18-13)22-10-14(20)16-11-7-5-6-8-12(11)21-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGCIXYPKXDENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B4676209.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4676217.png)
![ethyl 1-allyl-2-(benzoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4676219.png)
![2-[({4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol](/img/structure/B4676220.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4676221.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4676234.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4676247.png)

![4-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4676258.png)
![2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4676262.png)
![2-methylcyclopentyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4676265.png)
![2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4676278.png)
![2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4676296.png)